molecular formula C18H23NO2 B5820997 (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine CAS No. 355816-34-1

(3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine

Cat. No. B5820997
CAS RN: 355816-34-1
M. Wt: 285.4 g/mol
InChI Key: GWHVXCZOBXCUBZ-UHFFFAOYSA-N
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Description

(3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine, also known as DEME, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DEME is a member of the phenethylamine class of compounds and has a complex molecular structure that allows it to interact with various biological systems.

Mechanism of Action

The mechanism of action of (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine is not fully understood, but it is believed to interact with various biological systems, including the nervous system and immune system. (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
(3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have antiviral properties. (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine has also been shown to have potential applications in the treatment of cancer and neurological disorders. In addition, it has been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine in lab experiments is its wide range of biological activities. (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine has been shown to have antibacterial, antifungal, and antiviral properties, as well as potential applications in the treatment of cancer and neurological disorders. However, one of the limitations of using (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine in lab experiments is its complex molecular structure, which requires specialized equipment and expertise for synthesis.

Future Directions

There are several future directions for research on (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine. One area of research could be to further investigate its potential applications in the treatment of cancer and neurological disorders. Another area of research could be to explore its mechanism of action and how it interacts with various biological systems. Additionally, further research could be done to optimize the synthesis method of (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine and to develop more efficient and cost-effective methods for its production.
Conclusion
In conclusion, (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has a wide range of biological activities, including antibacterial, antifungal, and antiviral properties, as well as potential applications in the treatment of cancer and neurological disorders. While there are limitations to using (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine in lab experiments, the compound shows promise for future research and development.

Synthesis Methods

The synthesis of (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the reaction of 3,5-dimethylphenyl magnesium bromide with 3-ethoxy-4-methoxybenzaldehyde to yield the corresponding alcohol. This alcohol is then oxidized to the corresponding ketone using a suitable oxidizing agent. The final step involves the reduction of the ketone using a reducing agent such as sodium borohydride to yield (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine.

Scientific Research Applications

(3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine has been studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. (3,5-dimethylphenyl)(3-ethoxy-4-methoxybenzyl)amine has also been shown to have potential applications in the treatment of cancer and neurological disorders.

properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-5-21-18-11-15(6-7-17(18)20-4)12-19-16-9-13(2)8-14(3)10-16/h6-11,19H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHVXCZOBXCUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC(=CC(=C2)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190470
Record name N-(3,5-Dimethylphenyl)-3-ethoxy-4-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355816-34-1
Record name N-(3,5-Dimethylphenyl)-3-ethoxy-4-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355816-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dimethylphenyl)-3-ethoxy-4-methoxybenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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